Fmoc-n-me-arg(mtr)-oh

Description

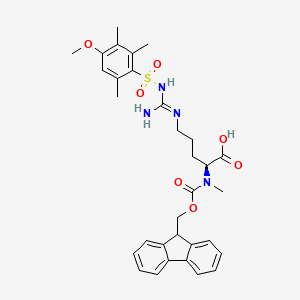

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVHMIGZISCVKC-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-N-Me-Arg(Mtr)-OH: Structure, Synthesis, and Application

Introduction: The Strategic Role of this compound in Advanced Peptide Synthesis

In the landscape of therapeutic peptide development, the precise engineering of molecular backbones is paramount to enhancing stability, bioavailability, and efficacy. The incorporation of N-methylated amino acids represents a critical strategy in this endeavor, as N-methylation imparts resistance to enzymatic degradation and can favorably modulate peptide conformation.[1] this compound is a specialized amino acid derivative designed for the seamless integration of an N-methylated arginine residue into a peptide sequence via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive technical overview of this compound, delving into its unique structural components, its strategic application in SPPS, and the critical considerations for its handling, from coupling to final deprotection. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system for achieving high-purity, N-methylated arginine-containing peptides.

Core Molecular Profile: Structure and Physicochemical Properties

This compound, systematically named Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a multi-functionalized building block.[2] Its structure is defined by three key components:

-

The Fmoc Group: A base-labile protecting group for the α-amino function, forming the cornerstone of the most widely used orthogonal protection strategy in SPPS.[3][4] Its removal under mild basic conditions (typically piperidine) preserves acid-labile side-chain protecting groups.[4]

-

Nα-Methylation: The methyl group on the α-nitrogen is a permanent modification that sterically shields the adjacent peptide bond from proteolytic cleavage, thereby increasing the in vivo half-life of the resulting peptide.[1]

-

The Mtr Group: The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group is a robust, acid-labile protecting group for the guanidino function of the arginine side chain.[5][6] Its stability to the basic conditions of Fmoc removal is essential for the synthetic strategy's orthogonality.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₈N₄O₇S | [2] |

| Molecular Weight | 622.7 g/mol | [2] |

| CAS Number | 214750-72-8 | [2][7] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥98% (HPLC) | N/A |

Chemical Structure Diagram

Caption: 2D structure of this compound.

The Mtr Protecting Group: A Comparative Technical Analysis

The choice of protecting group for arginine's highly basic guanidinium side-chain is a critical decision in peptide synthesis. In Fmoc-based strategies, the most common choices are sulfonyl-based groups: Mtr, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[8][9]

The Mtr group is the most electron-rich and, consequently, the most resistant to acid-catalyzed cleavage among the three.[8][9] This robustness can be an advantage, ensuring its complete stability throughout a lengthy synthesis. However, it necessitates harsher cleavage conditions for its removal. While Pbf and Pmc can often be cleaved in 1.5-4 hours with standard trifluoroacetic acid (TFA) cocktails, Mtr removal can require significantly longer treatment times, sometimes up to 24 hours, especially in sequences with multiple Mtr-protected arginines.[9][10]

The mechanism of cleavage involves protonation of the sulfonyl group, followed by the formation of a stabilized cationic intermediate. The electron-donating methyl and methoxy groups on the Mtr's aromatic ring stabilize this intermediate, but less effectively than the fused heterocyclic ring systems of Pmc and Pbf, accounting for its lower acid lability.[9]

Workflow: Incorporation into Solid-Phase Peptide Synthesis

The integration of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. However, the steric hindrance from the Nα-methyl group can slow coupling kinetics, necessitating optimized conditions.

Experimental Protocol: Coupling

-

Resin Preparation: Swell the solid-phase support (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Wash the resin thoroughly with DMF.

-

Activation and Coupling (Causality-Driven Choice):

-

Rationale: Standard coupling reagents like HBTU/DIPEA can be sluggish due to the secondary amine of the N-methylated residue. More potent activating agents are often required to drive the reaction to completion and avoid deletion sequences.

-

Procedure: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 eq.), and a base like collidine or N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Pre-activation: Allow the mixture to pre-activate for 5-10 minutes. This step is critical as it allows for the formation of the highly reactive O-acylisourea intermediate before its introduction to the resin-bound amine.

-

Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-4 hours. The extended coupling time is a direct consequence of the increased steric bulk.

-

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next cycle.

SPPS Workflow Diagram

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 214750-72-8 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

A Technical Guide to Fmoc-N-Me-Arg(Mtr)-OH: Strategic Application in Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of Fmoc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative pivotal for the synthesis of complex and pharmacologically optimized peptides. We will dissect the strategic rationale behind the selection of its constituent protecting groups—Fmoc, N-α-methylation, and Mtr—and their collective impact on peptide properties. This document is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), offering both foundational knowledge and actionable, field-proven protocols. We will delve into the causality behind experimental choices, from coupling strategies to the nuances of deprotection, ensuring a thorough understanding of how to leverage this reagent to achieve desired therapeutic characteristics like enhanced metabolic stability and controlled conformation.

Introduction: The Imperative for Modified Peptides in Drug Discovery

The therapeutic promise of peptides is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation and poor cell permeability.[1] To overcome these limitations, medicinal chemists employ strategic modifications to the peptide backbone and side chains. N-α-methylation, the substitution of an amide proton with a methyl group, is a powerful tool in this endeavor.[1][2] It can significantly enhance metabolic stability by shielding the peptide bond from proteolytic enzymes, and it introduces conformational constraints that can lock a peptide into its bioactive form, potentially increasing target affinity and selectivity.[1][3]

This compound is a key building block for incorporating these advantages, specifically for introducing a methylated arginine residue. Arginine itself is crucial for the function of many bioactive peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides, due to its positively charged guanidinium group.[4] The strategic use of this compound allows for the precise insertion of N-methylated arginine, paving the way for next-generation peptide therapeutics with improved pharmacokinetic profiles.[2][3]

Deconstructing this compound: A Trifecta of Chemical Functionality

The utility of this compound in solid-phase peptide synthesis (SPPS) stems from the distinct roles of its three key chemical moieties: the Fmoc group, the N-α-methyl group, and the Mtr protecting group. Understanding the interplay between these components is fundamental to its successful application.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino group. Its primary role is to prevent self-polymerization of the amino acid during the coupling reaction.[5][6] The Fmoc group is stable under acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically piperidine, allowing for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus in a controlled manner.[5][7]

-

The N-α-Methyl (N-Me) Group: This permanent modification to the amino acid backbone is the source of the desirable pharmacological properties.[1][8] The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can disrupt secondary structures like α-helices and β-sheets and restrict the rotation of the peptide backbone.[1] This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity.[1] Crucially, N-methylation also confers resistance to many proteases, thereby increasing the peptide's in-vivo half-life.[3]

-

The Mtr Group (4-Methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is a permanent, acid-labile protecting group for the guanidino side chain of arginine.[9][10] The guanidinium function is highly nucleophilic and requires robust protection throughout the synthesis to prevent side reactions.[4] The Mtr group is stable to the basic conditions used for Fmoc deprotection but is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[10][11]

Caption: Functional components of this compound and their roles in SPPS.

Strategic Considerations in Synthesis: Coupling and Deprotection

Coupling of this compound

Coupling an N-methylated amino acid presents a greater challenge than its non-methylated counterpart. The steric bulk of the N-methyl group hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.[8] This often results in slower reaction kinetics and may require more potent coupling reagents and longer reaction times to achieve complete acylation.

Recommended Coupling Protocol:

For optimal results, high-potency coupling reagents are recommended. A combination of a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base such as N,N-Diisopropylethylamine (DIEA) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a robust choice.

Step-by-Step Coupling Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

-

Activation: In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).

-

Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Deprotection of the Mtr Group: A Critical Step

The Mtr group is notably more stable to acid than other commonly used arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[10] This higher stability necessitates harsher cleavage conditions, typically involving longer exposure to strong acids and the use of specific scavengers.

Comparative Acid Lability of Arginine Protecting Groups:

| Protecting Group | Relative Acid Lability | Typical Cleavage Time with TFA |

| Pbf | Most Labile | 1.5 - 2 hours |

| Pmc | Moderately Labile | 2 - 4 hours |

| Mtr | Least Labile | 4 - 24 hours |

This table highlights the critical consideration when using the Mtr group: the deprotection step requires significantly more time. Incomplete removal of the Mtr group is a common pitfall, leading to impurities that can be difficult to separate from the final product.

Standard Mtr Cleavage Protocol (TFA-based):

The final cleavage from the resin and deprotection of the Mtr group is typically performed simultaneously.[11] A standard cleavage cocktail for Mtr removal includes TFA and scavengers to trap the reactive cations generated during the process, which can otherwise lead to side reactions with sensitive residues like tryptophan and methionine.[12]

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, phenol, water, and thioanisole. A common formulation is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[12] Phenol and thioanisole act as scavengers for the Mtr cleavage by-products.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[13] Allow the reaction to proceed at room temperature with occasional swirling for 4 to 8 hours.[11][13]

-

Monitoring: The progress of the Mtr deprotection should be monitored by HPLC analysis of a small aliquot of the cleavage mixture.[11] This is crucial, especially for peptides containing multiple arginine residues, where deprotection can take up to 24 hours.

-

Peptide Precipitation: Once cleavage is complete, filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether, and then dry the crude peptide under vacuum. The peptide can then be purified by preparative HPLC.

Caption: Workflow for the cleavage and deprotection of Mtr-protected peptides.

Alternative Rapid Cleavage Protocol (TMSBr-based):

For peptides that are sensitive to prolonged acid exposure, or to expedite the process, a cleavage cocktail containing trimethylsilyl bromide (TMSBr) can be employed.[14] This method can significantly reduce the deprotection time for the Mtr group to as little as 15-30 minutes.[15]

Step-by-Step TMSBr Cleavage:

-

Cocktail Preparation: At 0°C, prepare a solution of ethanedithiol (EDT), m-cresol, and thioanisole in TFA.[14]

-

TMSBr Addition: Slowly add TMSBr to the cooled scavenger solution.

-

Cleavage: Add the peptide-resin to the cold cleavage cocktail and allow the reaction to proceed for 15-30 minutes under an inert atmosphere (e.g., nitrogen).[14]

-

Work-up: Follow the same precipitation and isolation procedure as the TFA-based method.

Application in Drug Development and Research

The incorporation of this compound is a strategic choice in the design of peptide-based drug candidates. The resulting N-methylated arginine residue can impart several beneficial properties:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in-vivo half-life.[3]

-

Improved Cell Permeability: In some cases, N-methylation can reduce the number of hydrogen bond donors, which may improve passive diffusion across cell membranes.[1]

-

Modulation of Bioactivity: By constraining the peptide's conformation, N-methylation can fine-tune its binding affinity and selectivity for its biological target.[1][3]

These attributes are highly sought after in the development of peptide drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases. The ability to synthesize peptides with methylated arginine residues is also crucial for studying post-translational modifications, as arginine methylation is a key regulatory mechanism for many cellular processes.[16][17][18]

Conclusion

This compound is a sophisticated and powerful reagent for advanced peptide synthesis. While its use requires careful consideration, particularly regarding the extended and robust conditions needed for Mtr group deprotection, the benefits it offers are substantial. By enabling the precise incorporation of N-methylated arginine, this derivative allows for the rational design of peptides with enhanced stability, controlled conformation, and improved therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their pursuit of novel and impactful peptide-based therapeutics.

References

-

Aapptec (n.d.). Cleaving Mtr Group from Arginine. Technical Support Information Bulletin 1087. Retrieved from [Link]

-

Aapptec (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

- Fujii, N., et al. (1987). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis.

- Song, J., et al. (2023). Arginine Methylation Regulates Self-Assembly of Peptides.

-

Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

JPT Peptide Technologies (n.d.). Methylated Peptides. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of successive N-methylated peptides. Retrieved from [Link]

- Król, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.

- Chatterjee, J., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 331-344). Springer.

-

Aapptec (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

- Huang, H., et al. (1997). A cleavage cocktail for methionine-containing peptides. International Journal of Peptide and Protein Research, 49(4), 311-316.

-

Hopax (n.d.). The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery. Retrieved from [Link]

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1780.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Aapptec (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]

- Vasilevsky, V. V. (2017). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1563, 3-21.

- Ong, S. E., et al. (2004). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 3(8), 778-789.

-

Peptide Machines (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Arginine Methylation Regulates Self-Assembly of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpt.com [jpt.com]

- 18. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of Fmoc-N-Me-Arg(Mtr)-OH in Advanced Peptide Synthesis

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a proven strategy to enhance metabolic stability, modulate conformation, and improve cell permeability. Among these critical building blocks, Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, or Fmoc-N-Me-Arg(Mtr)-OH, presents a unique set of opportunities and challenges. This guide provides an in-depth examination of its molecular characteristics, strategic considerations for its use in Solid-Phase Peptide Synthesis (SPPS), and field-proven protocols for its successful incorporation and final deprotection. We will explore the causality behind experimental choices, from the selection of the Mtr protecting group to the optimization of cleavage cocktails, equipping researchers with the expertise to leverage this reagent effectively in drug discovery and development.

Core Physicochemical Properties

A foundational understanding of this compound begins with its precise molecular and physical characteristics. These properties are fundamental to calculating reagent stoichiometry, predicting solubility, and ensuring accurate mass spectrometry analysis.

| Property | Value | Source |

| Molecular Weight | 622.7 g/mol | [1] |

| Molecular Formula | C₃₂H₃₈N₄O₇S | [1] |

| CAS Number | 214750-72-8 | [1][2] |

| Synonym | Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, NMP) | N/A |

| Storage | Store sealed at 2-8°C | [3] |

Strategic Rationale: The "Why" Behind N-Methylation and Mtr Protection

The choice of a specific amino acid derivative in peptide synthesis is never arbitrary; it is a strategic decision rooted in the desired final properties of the peptide and the chemical pathway to achieve it.

The Impact of Nα-Methylation

N-methylation, the substitution of the amide proton with a methyl group, imparts significant conformational and physiological changes. This single modification can disrupt inter-chain hydrogen bonding, which often leads to increased resistance to proteolytic degradation by enzymes.[4][5] Furthermore, the removal of a hydrogen bond donor and the addition of lipophilicity can substantially improve a peptide's ability to cross cellular membranes. The N-methyl group also restricts the conformational freedom of the peptide backbone, locking it into a preferred geometry that can be crucial for optimizing binding affinity to a biological target.[4] Using a pre-synthesized building block like this compound is the most direct and reliable method to introduce this modification, avoiding the often problematic on-resin methylation procedures which can suffer from incomplete reactions and side products.[4]

The Mtr Protecting Group: A Deliberate Choice for Side-Chain Protection

The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection throughout Fmoc-based SPPS.[6] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for this purpose.[7][8]

Why choose Mtr over more common alternatives like Pbf or Pmc?

The decision hinges on acid lability. The relative order of deprotection rates for common arginine protecting groups is: Pbf > Pmc > Mtr .[9]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most acid-labile and currently the most widely used group. It is typically removed within 1-3 hours using standard TFA cocktails.[10][11]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More labile than Mtr, but less so than Pbf.[12]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The least acid-labile of the three.[13] This characteristic is not a disadvantage but a strategic feature. Mtr provides greater stability during syntheses that may require mildly acidic conditions where Pbf or Pmc could be prematurely lost. While its removal requires stronger conditions or significantly longer reaction times, its robustness makes it a reliable choice, particularly for peptides with single or few arginine residues.[9]

This tiered lability allows for differential protection strategies. While Pbf is the default for routine synthesis, Mtr remains a valuable tool when enhanced side-chain stability is paramount.

Experimental Workflow: Incorporation via Fmoc SPPS

The following section details a self-validating protocol for the incorporation of this compound into a growing peptide chain on a solid support. The causality for each step is explained to provide a deeper understanding of the process.

Workflow Overview

The process follows the standard iterative cycle of Fmoc-SPPS: deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the activation and coupling of the incoming amino acid.

Caption: Iterative cycle for this compound incorporation in SPPS.

Detailed Protocol: Single Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene resin (e.g., Rink Amide or Wang).

-

Resin Preparation:

-

Swell the peptidyl-resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Causality: Swelling the resin exposes the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.

-

-

Fmoc Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

Causality: The first, short treatment removes the majority of the Fmoc group, which is then washed away. The second, longer treatment ensures complete deprotection. The basic piperidine cleaves the acidic proton of the fluorenyl group, initiating an elimination reaction that liberates the free N-terminal amine.[11]

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (4 eq., 0.4 mmol, 249.1 mg) and an aminium-based activator like HBTU (3.9 eq., 0.39 mmol, 147.9 mg) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol, 140 µL).

-

Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

-

Causality: HBTU reacts with the carboxylic acid of the amino acid to form a highly reactive ester intermediate. DIEA acts as a non-nucleophilic base to activate the system and neutralize the resulting acidic byproducts. Pre-activation ensures the reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate at room temperature for 1-2 hours.

-

Insight: N-methylated amino acids, including this compound, exhibit slower coupling kinetics due to steric hindrance around the reactive amine. A longer coupling time or a double-coupling strategy may be necessary. A Kaiser test can be performed on a small resin sample; a negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next coupling cycle.

-

The Critical Final Step: Cleavage and Mtr Deprotection

The final cleavage step removes the peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups. The stability of the Mtr group necessitates specific, robust conditions.

Cleavage Workflow

Caption: General workflow for peptide cleavage and Mtr group deprotection.

Recommended Cleavage Cocktails & Protocol

The Mtr group is significantly more resistant to acidolysis than Pbf or Pmc.[13] Complete removal can take several hours and requires a carefully formulated cocktail containing strong acid and scavengers to trap the reactive carbocations generated during deprotection.

| Cocktail | Composition (v/v) | Reaction Time | Key Considerations |

| Reagent K (Modified) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 4 - 8 hours | Phenol and thioanisole are critical scavengers for the Mtr group.[7][12] Time may need to be extended for peptides with multiple Arg(Mtr) residues. |

| TMSBr-Based | TMSBr / EDT / m-cresol / Thioanisole in TFA | 15 - 30 min at 0°C | A highly efficient but more hazardous method that can cleave multiple Mtr groups rapidly and suppress side reactions.[13] |

Standard Protocol (Using Modified Reagent K):

-

Preparation: Place the dry, resin-bound peptide (0.1 mmol) in a reaction vessel. Prepare the cleavage cocktail in a fume hood. For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 mL phenol (w/v), 0.5 mL water, and 0.5 mL thioanisole.

-

CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive. Always use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature.

-

Self-Validation: The progress of Mtr deprotection should be monitored. Every 2 hours, a small aliquot of the cleavage mixture can be taken, the peptide precipitated with ether, and analyzed by HPLC or LC-MS to check for the presence of Mtr-protected peptide. The reaction is complete when the starting material peak is gone.[7] Expect reaction times of at least 4 hours, and potentially up to 8-12 hours for sequences with multiple Arg(Mtr) residues.[10]

-

-

Peptide Isolation:

-

Filter the reaction mixture to separate the resin beads. Collect the filtrate.

-

Wash the resin twice with fresh TFA, combining the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA).

-

A white precipitate should form.

-

-

Final Processing:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

-

References

-

Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Aapptec Peptides. [Link]

-

Fujino, M., Wakimasu, M., & Kitada, C. (1981). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

-

Fmoc-Arg(Mtr)-OH Product Information. Aapptec Peptides. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Protecting group. Wikipedia. [Link]

-

Fmoc-Arg(Mtr)-OH Product Details. Aapptec Peptides. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. This compound | 214750-72-8 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Fmoc-N-Me-D-Arg(Mtr)-OH|Peptide Synthesis Reagent [benchchem.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. merckmillipore.com [merckmillipore.com]

A Senior Application Scientist's Guide to Fmoc-N-Me-Arg(Mtr)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-Me-Arg(Mtr)-OH is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides and peptidomimetics. The incorporation of an N-methylated arginine residue can significantly enhance a peptide's pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. This guide provides an in-depth technical overview of this compound, covering its chemical identity, the strategic importance of its constituent protecting groups, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and essential quality control measures.

Chemical Identity and Physicochemical Properties

Nα-(9-Fluorenylmethoxycarbonyl)-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, or this compound, is a specialized amino acid derivative designed for Fmoc-based peptide synthesis. The definitive identification of this compound is crucial for regulatory and experimental reproducibility.

| Property | Value | Source |

| CAS Number | 214750-72-8 | [1][2] |

| Molecular Formula | C32H38N4O7S | [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| Synonym | Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine | [1] |

| Appearance | White to off-white solid |

The Strategic Rationale: N-Methylation and Mtr Protection

The unique structure of this compound offers two key strategic advantages in peptide design: Nα-methylation and guanidino group protection with Mtr.

The Impact of Nα-Methylation

N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool in medicinal chemistry. This modification enhances the parent peptide's therapeutic potential by:

-

Increasing Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly extending the peptide's in-vivo half-life.[3]

-

Improving Cell Permeability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, which can decrease polarity and improve passive diffusion across cell membranes.[3]

-

Conformational Control: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.

While beneficial, the synthesis of N-methylated amino acids can be challenging and expensive, making the use of high-quality, pre-made building blocks like this compound a preferred strategy.[3]

The Mtr Protecting Group

Protecting the highly basic and nucleophilic guanidino side chain of arginine is mandatory during peptide synthesis to prevent side reactions.[4] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a well-established, acid-labile protecting group for this purpose.[5]

-

Stability: The Mtr group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).

-

Cleavage: It is removed during the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA).[5][6] However, the Mtr group is known to be more robust and less acid-labile than other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[7][8] This increased stability can be advantageous in preventing premature deprotection during complex syntheses but requires more stringent or prolonged cleavage conditions for complete removal.[7][8][9]

The relative acid lability of common arginine protecting groups follows the order: Pbf > Pmc > Mtr.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS, but with special consideration for the sterically hindered nature of N-methylated amino acids.

SPPS Workflow Diagramdot

Sources

- 1. chempep.com [chempep.com]

- 2. This compound | 214750-72-8 [chemicalbook.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Synthesis of Fmoc-N-Me-Arg(Mtr)-OH

Abstract

This technical guide provides an in-depth exploration of the synthesis of Nα-fluorenylmethyloxycarbonyl-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Fmoc-N-Me-Arg(Mtr)-OH), a critical building block for the synthesis of N-methylated peptides. N-methylation is a key modification in medicinal chemistry, enhancing the pharmacokinetic properties of peptide-based therapeutics by increasing proteolytic stability and membrane permeability.[1][2][3] This document offers a detailed examination of the synthetic strategy, experimental protocols, and critical process parameters, grounded in established chemical principles. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of N-Methylated Arginine in Peptide Drug Discovery

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to overcome some of the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.[2][4] N-methylation of the peptide backbone introduces conformational constraints and steric hindrance, which can prevent enzymatic degradation by proteases.[3] Furthermore, the increased lipophilicity of N-methylated peptides can enhance their ability to cross cellular membranes.[5]

Arginine, with its positively charged guanidinium group, is a crucial amino acid for the biological activity of many peptides. The Nα-methylation of arginine residues can therefore have a profound impact on the therapeutic potential of arginine-containing peptides. This compound serves as a key intermediate for the site-specific incorporation of N-methylarginine into peptides during solid-phase peptide synthesis (SPPS).

Strategic Considerations for the Synthesis of this compound

The synthesis of this compound requires a multi-step approach involving the careful selection of protecting groups and methylation reagents. The overall synthetic strategy is outlined below.

Caption: Overall workflow for the synthesis of this compound.

The Role of the Mtr Protecting Group

The guanidinium group of arginine is highly basic and requires protection during peptide synthesis to prevent side reactions. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a well-established protecting group for arginine.[6][7] While other protecting groups such as pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and pentamethylchroman-6-sulfonyl (Pmc) are more acid-labile and often preferred in modern Fmoc-SPPS, the Mtr group offers greater stability under certain conditions.[6][8] This enhanced stability can be advantageous during the Nα-methylation step, which may involve basic conditions and nucleophilic reagents that could potentially compromise more labile protecting groups. While Pbf is generally the preferred protecting group for arginine in SPPS due to its high acid lability, the more robust Mtr group is often employed for the synthesis of N-methylated arginine to ensure its stability during the methylation process.[6][9][10]

Choice of N-Methylation Strategy

Several methods exist for the N-methylation of amino acids. For the synthesis of this compound, a solution-phase approach is typically employed, starting from the commercially available Fmoc-Arg(Mtr)-OH. A common and effective method involves the use of a methylating agent in the presence of a strong base.

The Biron-Kessler method , an adaptation of the Fukuyama procedure, is a widely used strategy for the N-methylation of amino acids and peptides.[4][11] This method typically involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating its removal by a mild base and subsequent methylation. However, for a direct methylation of the Fmoc-protected amino acid, a stronger base is required.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound in solution.

Safety Precaution: This procedure involves the use of hazardous materials, including strong bases and toxic methylating agents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Grade | Supplier |

| Fmoc-Arg(Mtr)-OH | Peptide Synthesis | Major Supplier |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | Reagent Grade | Sigma-Aldrich |

| or Dimethyl Sulfate ((CH₃)₂SO₄) | Reagent Grade | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated aq. NH₄Cl | Laboratory Grade | Fisher Scientific |

| Brine (Saturated aq. NaCl) | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Fmoc-Arg(Mtr)-OH (1.0 equivalent).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. The concentration should be approximately 0.1 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Base: Carefully add sodium hydride (NaH, 60% dispersion in oil, 2.5 equivalents) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas. Stir the mixture for 30 minutes at 0 °C after the addition is complete.

-

Addition of Methylating Agent: Slowly add methyl iodide (1.5 equivalents) or dimethyl sulfate (1.5 equivalents) to the reaction mixture at 0 °C. Caution: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.[12][13]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[8]

-

Eluent System: A gradient of methanol in dichloromethane (DCM), often with a small percentage of acetic acid to improve peak shape, is commonly used. A typical gradient would be 0-10% methanol in DCM.

-

Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to yield the purified this compound as a white solid.

Alternatively, preparative reverse-phase HPLC can be used for purification, especially for achieving high purity.[1][14]

| Parameter | Condition |

| Column | C18 silica gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 30 minutes |

| Detection | UV at 265 nm |

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-methyl group and the integrity of the rest of the molecule.[15]

-

Mass Spectrometry (MS): To verify the molecular weight of the product.[16]

-

Analytical HPLC: To determine the purity of the final compound.[17]

Mechanistic Insights and Troubleshooting

Reaction Mechanism

The N-methylation reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The strong base, NaH, deprotonates the nitrogen of the Fmoc-protected amine, forming a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of the methylating agent (methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or methyl sulfate) to form the N-methylated product.

Caption: Simplified mechanism of Nα-methylation.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If the reaction does not go to completion, it may be due to insufficient base or inactive NaH. Ensure that the NaH is fresh and that anhydrous conditions are strictly maintained.

-

Over-methylation: While less common for the Fmoc-protected amine, the guanidinium group of arginine can potentially be methylated under certain conditions. The use of the Mtr protecting group helps to minimize this side reaction.

-

Racemization: The use of a strong base can potentially lead to racemization at the α-carbon. Performing the reaction at low temperatures helps to minimize this risk.

-

Cleavage of the Fmoc Group: The Fmoc group is generally stable to the reaction conditions, but prolonged exposure to very strong bases could potentially lead to its cleavage.

Conclusion

The synthesis of this compound is a crucial process for the advancement of peptide-based drug discovery. This guide provides a comprehensive overview of a reliable synthetic protocol, including strategic considerations, detailed experimental procedures, and troubleshooting advice. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for the creation of novel and more effective peptide therapeutics.

References

-

Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved from [Link]

-

Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2007). Green Chemistry, 9(5), 439-445. [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018). In Methods in Molecular Biology (Vol. 1785, pp. 139-152). Springer. [Link]

-

An Efficient and Practical N-Methylation of Amino Acid Derivatives. (2004). Organic Letters, 6(15), 2623–2625. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2022). ACS Omega, 7(22), 18365–18374. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7581. [Link]

-

Backbone N-modified peptides: beyond N-methylation. (2013). Universitat de Barcelona. Retrieved from [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. Retrieved from [Link]

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2021). STAR Protocols, 2(4), 100936. [Link]

-

Mechanism of DBU‐promoted mono N‐methylation of anilines with DMC. (2021). Chemistry – An Asian Journal, 16(14), 1826-1830. [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Effect of methylation on the side‐chain pKa value of arginine. (2018). Peptide Science, 109(1), e24037. [Link]

-

An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. (2006). The Journal of Organic Chemistry, 71(25), 9543–9546. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2016). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(3), 138-145. [Link]

-

Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (2006). Technische Universität München. Retrieved from [Link]

-

Optimized selective N-methylation of peptides on solid support. (2006). Journal of Peptide Science, 12(3), 213-219. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2007). Green Chemistry, 9(5), 439-445. [Link]

-

Synthetic Approaches to Nδ-Methylated l-Arginine, Nω-Hydroxy-l-arginine, l-Citrulline, and Nδ-Cyano-l-ornithine. (2008). The Journal of Organic Chemistry, 73(23), 9313–9322. [Link]

-

Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. (2023). Journal of Peptide Science, 29(5), e3468. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- CN101560167A - Alpha-n-methylation of amino acids. (n.d.). Google Patents.

-

Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. (2015). Chemical Reviews, 115(6), 2288–2332. [Link]

-

Nα-Methylation of arginine: Implications for cell-penetrating peptides. (2023). Journal of Peptide Science, 29(5), e3468. [Link]

- EP2110380A1 - Alpha-N-methylation of amino acids. (n.d.). Google Patents.

-

Fmoc-Arg(Mtr)-OH, [98930-01-9]. (n.d.). Aapptec. Retrieved from [Link]

-

Fmoc-Arg(Mtr)-OH [98930-01-9]. (n.d.). Aapptec. Retrieved from [Link]

-

Synthetic Approaches to N δ -Methylated l -Arginine, N ω -Hydroxy- l -arginine, l -Citrulline, and N δ -Cyano- l -ornithine. (2008). The Journal of Organic Chemistry, 73(23), 9313–9322. [Link]

Sources

- 1. teledyneisco.com [teledyneisco.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN101560167A - Alpha-n-methylation of amino acids - Google Patents [patents.google.com]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of Fmoc-N-Me-Arg(Mtr)-OH

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-Nα-methyl-L-arginine(Mtr)-OH, or Fmoc-N-Me-Arg(Mtr)-OH, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with enhanced stability and modified pharmacological profiles. The incorporation of an N-methylated backbone can impart resistance to enzymatic degradation, while the arginine residue is fundamental for many biological interactions. However, the chemical intricacies of this molecule—specifically the lability of the Fmoc and Mtr protecting groups—present significant challenges in storage and handling. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details methodologies for assessing its purity to ensure the fidelity of peptide synthesis.

Introduction: The Molecular Architecture and Its Implications

This compound is a complex amino acid derivative designed for controlled, stepwise incorporation into a peptide chain. Understanding its stability begins with dissecting its constituent parts:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group masks the N-terminal amine. Its primary role is to prevent self-polymerization during the coupling of the subsequent amino acid. However, its lability means it is susceptible to premature cleavage under even mildly basic conditions.

-

Nα-methyl Group: The methyl group on the alpha-amine sterically hinders coupling reactions and can influence the conformation of the final peptide. Its presence necessitates optimized coupling protocols.

-

Arginine Side Chain: The guanidinium group of arginine is highly basic and requires robust protection to prevent side reactions.

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Group: The Mtr group is an acid-labile protecting group for the arginine side chain. While stable to the basic conditions used for Fmoc removal, it is sensitive to strong acids, which are used in the final cleavage step. The Mtr group is known to be less acid-labile than other arginine protecting groups like Pmc or Pbf, requiring longer or stronger acid treatments for complete removal[1][2][3].

The interplay between the base-labile Fmoc group and the acid-labile Mtr group forms an orthogonal protection strategy, which is the cornerstone of modern Fmoc-based SPPS[4][5]. However, this delicate balance also dictates the molecule's inherent vulnerabilities.

Caption: Key functional groups of the this compound molecule.

Chemical Stability and Degradation Pathways

The primary threats to the integrity of solid this compound are moisture and elevated temperatures. These factors can initiate several degradation pathways.

Premature Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination mechanism[4][6]. While typically initiated by piperidine in SPPS, autocatalytic decomposition can occur in the presence of moisture, which can create a slightly basic microenvironment[7]. The presence of any free amino acid impurities can also accelerate this process[8]. This leads to the formation of the free amine, which can result in undesired side reactions or failed couplings during synthesis.

Hydrolysis

As a carboxylic acid derivative, the molecule is susceptible to hydrolysis, although this is a greater concern in solution than in the solid state. The presence of moisture can lead to the slow hydrolysis of the protecting groups or the peptide bond if it's part of a larger chain.

Mtr Group Considerations

The Mtr protecting group is generally stable under recommended storage conditions. However, its removal during the final cleavage step requires strong acids like trifluoroacetic acid (TFA), often for extended periods, which can lead to side reactions, especially with sensitive residues like tryptophan[2]. While not a storage issue, it's a critical consideration for its use. The choice of Mtr over more labile groups like Pbf is often a balance between on-resin stability and the harshness of final cleavage conditions[1][9].

Racemization

While less common for N-methylated amino acids, racemization (the conversion of the L-amino acid to its D-enantiomer) can be a concern for some amino acids, particularly under basic conditions[4]. Ensuring high enantiomeric purity from the start is crucial, as small amounts of the D-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate[10][11].

Optimal Storage and Handling Protocols

To mitigate the risks of degradation, a stringent storage and handling protocol is mandatory. The primary goals are to minimize exposure to moisture, heat, light, and atmospheric oxygen.

Long-Term Storage

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower. | Slows down all chemical degradation pathways, including hydrolysis and autocatalytic Fmoc deprotection. Many suppliers recommend -20°C for long-term (multi-year) stability[12][13][14]. |

| Atmosphere | Inert gas (Argon or Nitrogen). | Displaces atmospheric oxygen and moisture. Arginine-containing compounds are known to be hygroscopic (readily absorb moisture)[13][15]. |

| Container | Tightly sealed, amber glass vial. | Prevents moisture and air ingress. Amber glass protects the compound from light, which can potentially catalyze degradation. |

| Desiccation | Store within a desiccator. | Provides an additional layer of protection against moisture, especially for frequently accessed containers. |

Handling Workflow: A Self-Validating System

Adhering to a strict workflow each time the compound is handled is crucial for maintaining its integrity.

Caption: Recommended workflow for handling solid this compound.

Causality Behind Key Steps:

-

Equilibration (Step 1): This is arguably the most critical and often overlooked step. Opening a vial straight from the freezer will cause atmospheric moisture to instantly condense and freeze onto the cold solid, compromising the entire stock[15]. Allowing it to warm to room temperature in a desiccator prevents this.

-

Inert Gas (Steps 2 & 3): While weighing, a gentle stream of argon or nitrogen can displace ambient air. Before resealing, purging the vial headspace with inert gas removes trapped oxygen and moisture, preserving the material for subsequent uses.

Solution Stability

Storing this compound in solution is not recommended for any significant length of time[13][15]. In solvents like DMF (N,N-dimethylformamide), the rate of degradation increases significantly. Studies on similar Fmoc-Arg derivatives show that while some are stable for short periods, degradation can occur over days, especially at room temperature or elevated temperatures used during synthesis[9][16].

-

Protocol: Always prepare solutions immediately before use in the coupling reaction. Do not store stock solutions.

Quality Assessment Protocol: HPLC Purity Analysis

Regularly verifying the purity of your starting material is essential for troubleshooting failed or low-yield syntheses. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment[10].

Objective

To determine the chemical purity of this compound and identify potential degradation products, such as the Fmoc-deprotected species.

Methodology

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

HPLC Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

The main peak corresponds to the pure this compound.

-

A potential earlier-eluting peak would correspond to the more polar, Fmoc-deprotected species (N-Me-Arg(Mtr)-OH).

-

Calculate purity by dividing the main peak area by the total area of all peaks, multiplied by 100. A purity of ≥98% is typically considered acceptable.

-

Impurities in Fmoc-amino acids can arise from their synthesis and storage, and can include dipeptides or β-alanyl impurities, which can be separated and identified using optimized HPLC methods[8][10][17].

Conclusion

The successful use of this compound in peptide synthesis is fundamentally dependent on maintaining its chemical integrity. Its stability is governed by the inherent lability of its protecting groups, making it vulnerable to degradation by moisture and heat. By implementing a stringent protocol of low-temperature, desiccated, and inert-atmosphere storage, coupled with meticulous handling practices and routine purity verification via HPLC, researchers can ensure the reliability of this critical reagent. This disciplined approach minimizes the risk of introducing impurities, thereby preventing failed syntheses, simplifying purification, and ultimately guaranteeing the quality and fidelity of the final peptide product.

References

-

A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. 10

-

Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem. 4

-

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. 5

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. 11

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. 6

-

Thermal Cleavage of the Fmoc Protection Group. CHIMIA. 7

-

Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

-

Fmoc-Arg-OH. TargetMol. 12

-

Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. 13

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience. 17

-

This compound. ChemPep. 18

-

Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com. 14

-

This compound | 214750-72-8. ChemicalBook. 19

-

Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. 8

-

Fmoc-a-Me-L-Arg(Pbf)-OH. Chem-Impex. 20

-

Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly named]. 1

-

Fmoc-N-Me-Arg(Pbf)-OH Novabiochem. Sigma-Aldrich.

-

Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. 2

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. 9

-

Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.

-

Fmoc-Arg(Mtr)-OH. Aapptec Peptides. 21

-

Storage and Handling Synthetic Peptides. Sigma-Aldrich. 22

-

Handling and Storage Guidelines for Peptides. Bachem. 15

-

Fmoc-N-Me-Arg(pbf)-OH | 913733-27-4. ChemicalBook. 23

-

Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP... ResearchGate. 16

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. 24

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 25

-

Methods for the synthesis of arginine-containing peptides. Google Patents. 26

-

Protecting Groups in Peptide Synthesis. Biosynth. 27

-

Supporting Information. IRIS. 28

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. 3

-

Fmoc-arg(mtr)-oh. Sigma-Aldrich.

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Fmoc-Arg-OH | TargetMol [targetmol.com]

- 13. novoprolabs.com [novoprolabs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bachem.com [bachem.com]

- 16. researchgate.net [researchgate.net]

- 17. merck-lifescience.com.tw [merck-lifescience.com.tw]

- 18. chempep.com [chempep.com]

- 19. This compound | 214750-72-8 [chemicalbook.com]

- 20. chemimpex.com [chemimpex.com]

- 21. peptide.com [peptide.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Fmoc-N-Me-Arg(pbf)-OH | 913733-27-4 [m.chemicalbook.com]

- 24. peptide.com [peptide.com]

- 25. ajpamc.com [ajpamc.com]

- 26. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 27. biosynth.com [biosynth.com]

- 28. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to the Safe Handling of Fmoc-N-Me-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Fmoc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative crucial for the synthesis of N-methylated peptides. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices in peptide chemistry, designed to ensure the highest standards of laboratory safety and experimental integrity.

Introduction to this compound: A Unique Building Block

This compound is a cornerstone in modern peptide synthesis, particularly for the creation of peptides with enhanced therapeutic properties. The N-methylation of the peptide backbone is a key strategy to improve metabolic stability, cell permeability, and potency of peptide drug candidates[1][2]. This specific derivative incorporates three key functionalities:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, fundamental to the Fmoc solid-phase peptide synthesis (SPPS) strategy.

-

N-Me (N-methyl) group: The methylation of the α-amine nitrogen, which imparts the desirable pharmacokinetic properties to the final peptide[1][3].

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group: An acid-labile protecting group for the guanidino side chain of arginine. Its cleavage requires specific and stringent acidic conditions[4].

Understanding the chemistry of each of these components is paramount to appreciating the specific safety considerations required when handling this compound.

Hazard Identification and Risk Assessment

Potential Hazards:

-

Inhalation: Inhaling the fine powder may cause respiratory tract irritation[5][6][7].

-

Skin and Eye Contact: Direct contact with the powder may cause skin or eye irritation[6][8].

-

Hazards from Associated Reagents: The most significant hazards arise from the chemicals used in conjunction with this compound, such as strong acids (e.g., trifluoroacetic acid - TFA) for Mtr group cleavage, and various solvents used in peptide synthesis[4]. TFA is extremely corrosive and requires stringent safety measures.

Risk Assessment Summary Table

| Hazard | Potential Risk | Severity | Likelihood | Mitigation Measures |

| Inhalation of Powder | Respiratory irritation | Low | Medium | Handle in a well-ventilated area or fume hood; wear a dust mask or respirator. |

| Skin Contact | Skin irritation | Low | Medium | Wear appropriate gloves and a lab coat. |

| Eye Contact | Eye irritation | Low | Medium | Wear safety glasses or goggles. |

| TFA Exposure (Mtr Cleavage) | Severe burns, respiratory damage | High | High | Handle only in a chemical fume hood with appropriate PPE (acid-resistant gloves, goggles, face shield, lab coat). |

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to meticulous handling and storage protocols is the foundation of safety when working with this compound.

Handling Procedures

-

Ventilation: All handling of the solid compound should be performed in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended to minimize inhalation risk[5].

-

Avoid Dust Formation: Handle the powder carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula[5].

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[5].

Storage

-

Temperature: Store the compound in a tightly sealed container in a freezer at -20°C for long-term stability[10][11]. Some suppliers recommend storage at 2-8°C[12][13]. Always refer to the supplier's specific recommendations.

-

Environment: Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[5][8].

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for different laboratory tasks.

Experimental Protocols: Safety in Practice

Protocol for Weighing and Dissolving

-

Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses). If not using a ventilated enclosure, a dust mask is recommended.

-

Weighing: Perform weighing within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

-

Dissolving: Add the solvent (e.g., DMF, NMP) to the weighed solid slowly to avoid splashing. Cap the container immediately after addition.

Safety Protocol for Mtr Group Cleavage

The cleavage of the Mtr group is the highest-risk step due to the use of concentrated TFA.

-

Fume Hood is Mandatory: All steps involving TFA must be performed in a certified chemical fume hood.

-